molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine

Cat. No. B1280166
CAS RN: 75936-99-1
M. Wt: 140.23 g/mol
InChI Key: NLSCFLSNWRVGLP-UHFFFAOYSA-N
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Description

“{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is represented by the InChI code 1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 .


Physical And Chemical Properties Analysis

“{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is a liquid at room temperature . The storage temperature is not specified .

Scientific Research Applications

TCB-2 and 5-HT2A Receptors

  • TCB-2 , a compound with a similar bicyclic structure, has been studied for its affinity with human and rat 5-HT2A receptors. Interest in TCB-2 has increased in preclinical studies due to its unique ability to stimulate the phospholipase C pathway distinctively from other hallucinogenic drugs. This feature positions TCB-2 as a potential pharmacological tool for studying various CNS diseases without necessarily associating its effects with psychedelic experiences. This suggests that compounds like "{1-Azabicyclo[2.2.2]octan-3-yl}methanamine" could have applications in neurological research, particularly in understanding receptor-specific pathways (G. Giovanni & P. Deurwaerdère, 2017).

Cytochrome P450 Enzyme Inhibition

  • Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes reviewed the potency and selectivity of inhibitors affecting major hepatic CYP isoforms. Understanding these inhibitors' selectivity is crucial for assessing potential drug-drug interactions during coadministration of multiple drugs. This information can be valuable in designing compounds with minimal adverse interactions, suggesting that derivatives of "{1-Azabicyclo[2.2.2]octan-3-yl}methanamine" might be explored for their effects on drug metabolism and safety profiles (S. C. Khojasteh et al., 2011).

Methoxetamine and Neuropharmacology

  • Methoxetamine , related in structure and pharmacology, has been examined for its potential as a novel recreational drug with potent hallucinogenic properties. Despite its recreational use, the study of methoxetamine contributes to the understanding of arylcyclohexylamine class drugs' pharmacological actions and toxicological profiles. This underscores the importance of researching compounds like "{1-Azabicyclo[2.2.2]octan-3-yl}methanamine" for potential therapeutic applications or understanding their psychopharmacological impact (J. Zawilska, 2014).

Safety And Hazards

The safety information for “{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCFLSNWRVGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504085
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine

CAS RN

75936-99-1
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-azabicyclo[2.2.2]octan-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-cyanoquinuclidine (3.0g) was added to a stirred suspension of LiAlH4 (1.1g) in dry THF (250ml) and the reaction heated to reflux for 3h. On cooling the reaction, water (1ml), 2.5N NaOH solution (1.5ml) and then water (2.5ml) were added carefully and the solids removed by filtration. Evaporation of the filtrate gave the title compound, D1 (3.1g) as an oil.
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